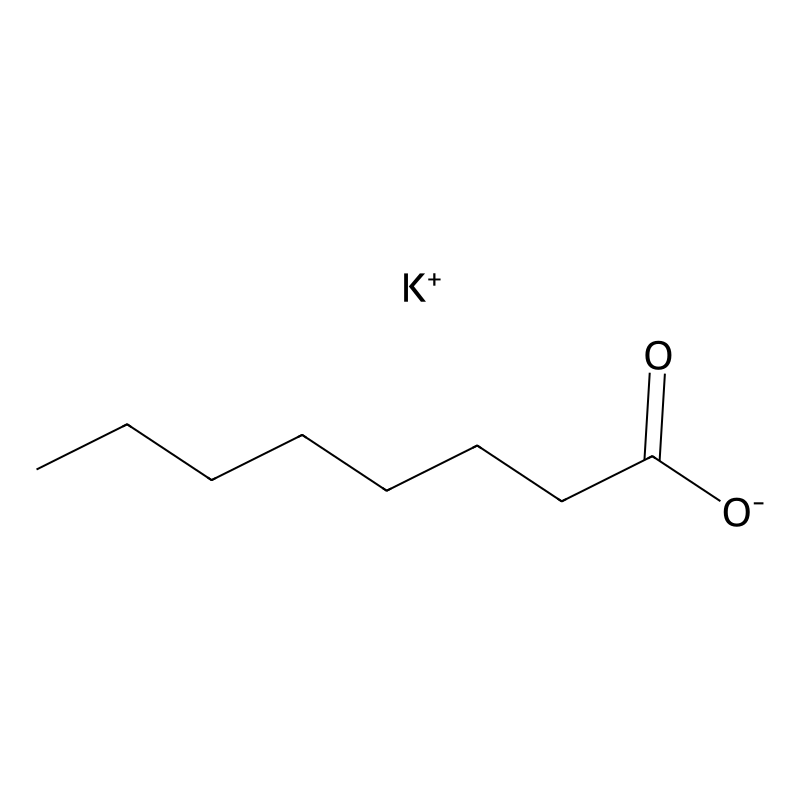

Potassium octanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Potassium octanoate, also known as potassium 2-ethylhexanoate or potassium caprylate, is a potassium salt derived from octanoic acid. Its chemical formula is , and it has a molecular weight of 182.30 g/mol . This compound typically appears as a colorless to pale yellow liquid that possesses a pungent odor. Due to its unique properties, potassium octanoate is widely utilized in various industrial applications, including the production of polyurethane foams and as a corrosion inhibitor in automotive antifreeze formulations .

Potassium octanoate exhibits some biological activity, particularly as a food additive. It is recognized for its ability to inhibit rancidity in oils, thereby extending shelf life . Moreover, it has been investigated for its potential roles in various biochemical processes due to its salt form and interactions with biological membranes.

Potassium octanoate can be synthesized through several methods:

- Neutralization Reaction: This involves the neutralization of octanoic acid with potassium hydroxide or potassium carbonate.

- Transesterification: It can also be formed through transesterification reactions involving triglycerides and potassium salts.

- Glycolysis: In industrial settings, it is produced during the glycolysis of polyurethane foams where it acts as a catalyst .

Potassium octanoate finds application in various fields:

- Polyurethane Production: It serves as a catalyst in the production of flexible and rigid polyurethane foams.

- Corrosion Inhibitor: Used in automotive antifreeze formulations to prevent corrosion.

- Food Industry: Acts as an additive to prevent rancidity and improve the stability of oils .

- Pharmaceuticals: Utilized in the synthesis of clavulanic acid derivatives.

Studies on potassium octanoate's interactions have primarily focused on its catalytic properties. It has been shown to enhance the efficiency of glycolysis processes by improving the quality of recovered polyols compared to other catalysts like lithium octoate and stannous octoate. Its basicity and coordination ability significantly influence its catalytic activity .

Potassium octanoate shares similarities with several other compounds, particularly other alkali metal carboxylates. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Potassium 2-ethylhexanoate | C8H15KO2 | Used in pharmaceuticals for clavulanic acid synthesis |

| Lithium octoate | C8H15LiO2 | Exhibits high catalytic activity but less stability |

| Stannous octoate | C8H15SnO2 | Known for effectiveness in certain polymer reactions |

| Sodium caprylate | C8H15NaO2 | More soluble in water; used primarily in food applications |

Uniqueness of Potassium Octanoate

Potassium octanoate stands out due to its dual role as both a catalyst and an additive across diverse industries. Its effectiveness in catalyzing polyurethane glycolysis while also serving as a food-grade additive highlights its versatility compared to similar compounds that may be limited to specific applications.

Physical State and Appearance

Potassium octanoate appears as a white to off-white powder or crystalline solid under normal conditions [1] [2]. The compound maintains its solid crystalline structure at room temperature, making it suitable for various industrial applications where a stable, easily handled form is required [1] [2]. The crystalline nature of potassium octanoate contributes to its stability and ease of storage, as the organized molecular structure provides resistance to environmental degradation [1].

The appearance characteristics are consistent across multiple sources, with the compound typically described as having a uniform powder-like or crystalline texture that facilitates its use in formulations requiring precise dosing and mixing [3] [2]. This physical form allows for excellent flowability and dispersibility in both aqueous and non-aqueous systems [2].

Melting and Boiling Points

The thermal properties of potassium octanoate demonstrate its stability across a wide temperature range. The melting point is established at 16.5°C [4] [5] [6] [7], indicating that the compound transitions from solid to liquid state at relatively low temperatures. This low melting point is characteristic of medium-chain fatty acid salts and contributes to the compound's utility in temperature-sensitive applications [4] [7].

The boiling point of potassium octanoate occurs at 239.3°C at 760 mmHg [8] [4] [5] [6] [7]. This substantial difference between melting and boiling points provides a broad liquid range of approximately 223°C, making the compound suitable for applications requiring thermal processing or elevated temperature operations [8] [7]. The boiling point measurement at standard atmospheric pressure (760 mmHg) ensures reproducibility and allows for accurate process design calculations [8].

Thermal stability studies indicate that potassium octanoate maintains its chemical integrity across this temperature range, with significant decomposition occurring only at temperatures exceeding 748 K (475°C) [9]. This thermal stability profile makes it suitable for high-temperature industrial processes where chemical degradation must be minimized [9].

Solubility Parameters

Potassium octanoate exhibits excellent water solubility, making it highly suitable for aqueous applications [1] [10] [11] [12] [13] [14] [3]. The high water solubility is attributed to the ionic nature of the potassium carboxylate structure, which readily dissociates in aqueous media to form hydrated potassium cations and octanoate anions [1] [10].

The compound demonstrates broad solubility in organic solvents, including ethanol, acetone, and various other polar and semi-polar organic systems [10] [15] [14]. This amphiphilic character - combining water solubility with organic solvent compatibility - makes potassium octanoate particularly valuable as a surfactant and emulsifying agent [10] [11]. The solubility in organic solvents is enhanced by the eight-carbon aliphatic chain, which provides sufficient hydrophobic character to interact favorably with non-polar solvent systems [10].

Specific solubility data indicates that potassium octanoate is soluble in ethanol, ethyl ether, acetone, benzene, and styrene, while showing limited solubility in purely non-polar solvents [15]. This selective solubility profile enables its use in phase-transfer applications and as a compatibilizing agent in mixed solvent systems [15].

Partition Coefficient and LogP Values

The partition coefficient for potassium octanoate, expressed as LogP = -0.78 (estimated), indicates the compound's preferential distribution toward the aqueous phase in octanol-water systems [16]. This negative LogP value confirms the hydrophilic nature of the compound, which is consistent with its ionic character and high water solubility [16].

The LogP value was calculated using the KOWWIN estimation method, which considers the molecular structure and functional groups present in potassium octanoate [16]. The negative value indicates that in a standard octanol-water partition system, the compound will preferentially reside in the aqueous phase, with approximately 6 times more compound present in water than in octanol [16].

This partition behavior is significant for environmental fate predictions, bioavailability assessments, and formulation development [16]. The hydrophilic partitioning tendency suggests that potassium octanoate will have limited bioaccumulation potential and will tend to remain in aqueous environmental compartments [16].

Density and Viscosity

The density of potassium octanoate at 20°C is 1.13 g/cm³ [17], indicating that the compound is denser than water. This density value is consistent with the presence of the potassium ion and the organized crystalline structure of the salt [17]. The density measurement provides important information for process design, particularly for applications involving pumping, mixing, and storage calculations [17].

The viscosity of potassium octanoate at 25°C is 5400 mPa·s (millipascal-seconds) [17], indicating relatively high viscosity characteristics. This viscosity value reflects the compound's molecular interactions and the influence of the ionic structure on flow properties [17]. The high viscosity can be advantageous in applications requiring controlled flow characteristics or thickening properties [17].

Physical Description

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 27 of 127 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 100 of 127 companies with hazard statement code(s):;

H315 (99%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (99%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (40%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Food Additives -> ANTICAKING_AGENT; EMULSIFIER; -> JECFA Functional Classes

General Manufacturing Information

Octanoic acid, potassium salt (1:1): ACTIVE